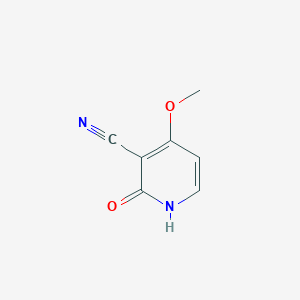

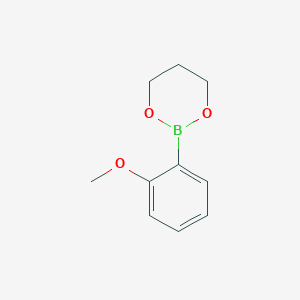

![molecular formula C7H14N2 B131611 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 147459-51-6](/img/structure/B131611.png)

cis-Octahydropyrrolo[3,4-b]pyridine

Übersicht

Beschreibung

Molecular and Crystal Structure Analysis

The molecular and crystal structure of a cobalt(III) complex with a cis geometry has been elucidated through X-ray analysis, revealing an orthorhombic space group and specific bond distances between the cobalt atom and its ligands. The cobalt atom exhibits octahedral coordination, with the planes of pyridine rings being almost perpendicular to the corresponding equatorial planes, indicating a complex three-dimensional arrangement .

Synthesis Analysis

A practical and enantioselective synthesis of cis-2,5-disubstituted pyrrolidine, a core scaffold for β2-AR agonists, has been achieved. This synthesis involves an enzymatic dynamic kinetic resolution (DKR) and a novel intramolecular N→C benzoyl migration, leading to the formation of syn-1,2-amino alcohol with high enantiomeric excess and diastereomeric ratio. The subsequent hydrogenation step yields the desired cis-pyrrolidine with high diastereoselectivity .

Chemical Reactions Analysis

An unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine with halogenated pyrimidines has been observed, leading to the formation of both cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. This single-step synthesis provides a convenient method for generating stereochemically defined isomers, with the stereochemistry confirmed by NMR and vibrational circular dichroism spectroscopy .

Physical and Chemical Properties Analysis

The synthesis and characterization of Pt(II) and Ni(II) complexes with octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives have been conducted. These complexes form distorted square-planar structures and exhibit bidentate binding via S and O atoms. The acid dissociation constants and stability constants of the ligands and their complexes were determined using potentiometric titration, indicating different tendencies in forming complexes with Pt(II) and Ni(II) ions in acidic and basic media. Additionally, the antibacterial and antimycobacterial activities of these compounds were evaluated, showing activity against various bacterial strains and M. tuberculosis .

Wissenschaftliche Forschungsanwendungen

1. Preparation of Moxifloxacin

- Methods of Application: The preparation method includes reducing dimethyl 2,3-pridinedicarboxylate into 2,3-dihydroxymethylpyridine by a reducing agent in an organic solvent, converting 2,3-dihydroxymethylpyridine into 2,3-dihalomethylpyridine using halogenated sulfoxide, carrying out cyclization reaction of the 2,3-dihalomethylpyridine and benzyl amine to obtain 6-benzyl-pyrrolo[3,4-b]pyridine, and then carrying out hydrogenation reaction to the 6-benzyl-pyrrolo[3,4-b]pyridine to obtain the cis-Octahydropyrrolo[3,4-b]pyridine .

- Results or Outcomes: The method has advantages of simple reaction route, cheap and easily available raw material, and mild and easy controllable reaction condition, and is suitable for industrialization production .

2. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

- Summary of Application: Cis-Octahydropyrrolo[3,4-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3. Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated .

- Results or Outcomes: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Safety And Hazards

Cis-Octahydropyrrolo[3,4-b]pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Eigenschaften

IUPAC Name |

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCPLKVBWDOSAI-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNC[C@@H]2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252010 | |

| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Octahydropyrrolo[3,4-b]pyridine | |

CAS RN |

151213-42-2 | |

| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)

![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)

![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)

![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)